molecular formula C15H11N B12628199 1-(4-Pyridyl)azulene CAS No. 921228-57-1

1-(4-Pyridyl)azulene

Cat. No.: B12628199
CAS No.: 921228-57-1
M. Wt: 205.25 g/mol
InChI Key: FXEZCEGDDXVGBE-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)azulene is a compound that combines the azulene moiety with a pyridine ring. Azulene is known for its unique blue color and aromatic properties, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)azulene can be synthesized through several methods. One common approach involves the electrophilic substitution of azulene with pyridine N-oxide in the presence of trifluoromethanesulfonic anhydride (Tf2O). This reaction yields this compound in good yield . Another method involves the use of N-acylated heterocycles, where the electrophilic substitution of azulene in the presence of these heterocycles yields the desired product .

Industrial Production Methods:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4-Pyridyl)azulene is unique due to its specific combination of azulene and pyridine, which imparts distinct chemical and physical properties

Biological Activity

1-(4-Pyridyl)azulene, a compound derived from azulene with a pyridine substituent, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, antioxidant, and other pharmacological effects, supported by case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various microorganisms, including both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antimicrobial Efficacy : A study indicated that azulene derivatives, including this compound, demonstrated notable antimicrobial activity. Specifically, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL .
  • Case Studies : In vitro assessments revealed that compounds similar to this compound showed promising results against Candida albicans, suggesting potential applications in antifungal therapies .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Research Findings

  • Antioxidant Mechanism : In studies comparing the antioxidant activities of various compounds, those containing azulene structures exhibited significant free radical scavenging abilities, potentially due to the electron-rich nature of the azulene core .
  • Comparative Analysis : The antioxidant activity of this compound was measured against standard antioxidants like butylhydroxytoluene (BHT), showing comparable effectiveness in neutralizing reactive oxygen species (ROS) .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies indicate that this compound may inhibit certain enzymes involved in microbial metabolism, thus exerting its antimicrobial effects .
  • Receptor Modulation : There is emerging evidence that this compound might modulate receptor activity related to inflammatory responses, contributing to its potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

Biological ActivityObserved EffectsMIC Values
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli31.25 - 125 µg/mL
AntifungalActive against Candida albicansNot specified
AntioxidantFree radical scavengingComparable to BHT

Properties

CAS No.

921228-57-1

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

4-azulen-1-ylpyridine

InChI

InChI=1S/C15H11N/c1-2-4-12-6-7-15(14(12)5-3-1)13-8-10-16-11-9-13/h1-11H

InChI Key

FXEZCEGDDXVGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C3=CC=NC=C3

Origin of Product

United States

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